6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
6-(2,4-Dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fused heterocyclic compound featuring a triazolothiadiazine core substituted at position 6 with a 2,4-dichlorophenyl group and at position 3 with a difluoromethyl group. This structure combines electron-withdrawing substituents (Cl, F) that influence electronic distribution, solubility, and bioactivity.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F2N4S/c12-5-1-2-6(7(13)3-5)8-4-20-11-17-16-10(9(14)15)19(11)18-8/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISUENJDNZQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)F)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128649 | |
| Record name | 6-(2,4-Dichlorophenyl)-3-(difluoromethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-43-2 | |
| Record name | 6-(2,4-Dichlorophenyl)-3-(difluoromethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,4-Dichlorophenyl)-3-(difluoromethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(2,4-Dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its significant biological activities. Characterized by a complex structure that includes triazole and thiadiazine ring systems, this compound exhibits a molecular weight of approximately 396.25 g/mol. The presence of two chlorine and two fluorine atoms in its structure contributes to its unique chemical properties and potential therapeutic applications.
Biological Activity Overview
The compound has been investigated primarily for its anticancer , antimicrobial , and antiviral properties. Research indicates that it may activate caspases and induce apoptosis in cancer cells, positioning it as a candidate for further medicinal chemistry exploration.
Anticancer Activity
Several studies have reported the compound's ability to induce apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The mechanism of action appears to involve the modulation of specific enzymes and receptors that are crucial in regulating apoptotic pathways .
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains including E. coli, S. aureus, and P. aeruginosa, showing minimum inhibitory concentrations (MICs) ranging from 1-8 μg/mL in some cases. This suggests a potential application in treating infections caused by drug-resistant bacteria .
Antiviral Effects
In addition to its antibacterial properties, the compound has exhibited antiviral activity against specific viral strains. Although detailed mechanisms remain under investigation, initial findings suggest it may inhibit viral replication through interactions with viral enzymes or host cell processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (chlorine and fluorine) significantly impacts its reactivity and interaction with biological targets. Comparative studies with similar compounds indicate that variations in these substituents can lead to differing biological profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Bromine substitution | Different activity profile |
| 6-(4-methylphenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Methyl group addition | Potentially less potent |
| 6-(2-methoxyphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Methoxy substitution | Distinct pharmacological properties |
Case Studies
Recent investigations into the pharmacological profile of this compound have highlighted its potential as a lead compound for drug development:
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits potent cytotoxic effects against human cancer cell lines at low concentrations (e.g., IC50 values ranging from 5-15 μM), indicating its promise as an anticancer agent.
- Antibacterial Efficacy : A study comparing this compound with standard antibiotics revealed that it outperformed several commonly used agents against resistant bacterial strains.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit antimicrobial properties. In vitro studies have shown that 6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine demonstrates significant activity against various bacterial strains. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry highlighted that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. The compound has been shown to induce apoptosis in cancer cell lines through:
- Mechanism of Action : The modulation of key signaling pathways involved in cell survival and proliferation .
- Case Study : A specific case study on lung cancer cells demonstrated a dose-dependent response where higher concentrations led to increased cell death rates .
Agricultural Applications
Pesticidal Activity
The compound has also been researched for its potential as a pesticide. Its structure allows it to act effectively against pests while minimizing toxicity to non-target organisms. Key findings include:
- Insecticidal Efficacy : Field trials have indicated that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects .
- Fungicidal Properties : Additionally, it has shown effectiveness against fungal pathogens in crops, enhancing overall plant health and yield .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of triazolothiadiazines is highly dependent on substituents at positions 3 and 5. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (C-6) : Chlorophenyl or dichlorophenyl groups enhance anticancer activity. For example, Ismail et al. found that 6-(p-chlorophenyl) analogs showed 45.44% mean growth inhibition across NCI-60 cancer cell lines . The target compound’s 2,4-dichlorophenyl group may further optimize steric and electronic interactions for cytotoxicity.
- C-3 Substituents : Difluoromethyl (CF₂H) offers a balance of electronegativity and lipophilicity compared to trifluoromethyl (CF₃). highlights trifluoromethyl derivatives as potent antiproliferative agents, suggesting the target’s difluoromethyl group may retain activity with improved metabolic stability .
- Antimicrobial Activity : Methoxy and nitrofuran substituents at C-3 correlate with strong antibacterial effects (MIC: 1.562–3.125 mg/mL) , whereas chlorophenyl groups at C-6 show broader-spectrum activity .
Pharmacokinetic and Mechanistic Insights
- Anticancer Mechanisms : Analogs with chlorophenyl groups induce apoptosis via mitochondrial pathways and inhibit topoisomerase II . The target compound’s dichlorophenyl group may enhance DNA intercalation or enzyme binding.
- Enzyme Inhibition: PDE4-selective inhibitors (e.g., 6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) derivatives) demonstrate nanomolar IC₅₀ values. Difluoromethyl’s smaller size compared to dimethoxyphenyl may alter binding pocket interactions .
- Synthetic Flexibility: The target compound can be synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromo ketones or hydrazonoyl halides, similar to routes described in and .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing triazolo[3,4-b][1,3,4]thiadiazine derivatives and their analogs?
The synthesis typically involves condensation reactions between 4-amino-5-mercapto-1,2,4-triazoles and phenacyl bromides or hydrazonoyl halides. For example, 6-(2,6-dichlorophenyl)-substituted derivatives are synthesized via refluxing triazole precursors with phenacyl bromides in ethanol, followed by neutralization with sodium acetate to precipitate target compounds . Hydrazonoyl chlorides can also react with triazole thiols under triethylamine catalysis to yield 7-arylhydrazono derivatives .
Q. How is the structural confirmation of triazolo[3,4-b][1,3,4]thiadiazine derivatives achieved?
Structural elucidation relies on a combination of techniques:
- X-ray crystallography to determine bond lengths, angles, and non-planar ring conformations (e.g., dihedral angles between fused rings) .
- NMR spectroscopy to confirm substituent positions (e.g., CHCH signals at δ 1.2–1.4 ppm for ethyl groups) .
- Mass spectrometry and elemental analysis for molecular weight and purity validation .
Q. What preliminary biological screening approaches are used for these compounds?
Initial screening includes:
- Enzyme inhibition assays (e.g., COX-2 selectivity testing using celecoxib as a reference) .
- Antimicrobial activity via minimum inhibitory concentration (MIC) tests against pathogenic bacteria .
- In vitro cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Advanced Research Questions
Q. How do structural modifications at positions 3 and 6 impact biological activity and selectivity?
Substituent effects are critical:
- Position 3 : Trifluoromethyl or difluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in PDE4 inhibitor studies .
- Position 6 : Aryl groups (e.g., 2,4-dichlorophenyl) increase COX-2 selectivity by 3–5-fold compared to COX-1, while alkoxy substituents (e.g., 2-ethoxyphenoxy) modulate antibacterial potency .
- Hybrid derivatives : Chromeno-pyridine or phthalazine moieties at position 7 enhance antiproliferative activity .
Q. What computational strategies are employed to resolve binding mechanisms and selectivity?
- Molecular docking (e.g., AutoDock Vina) to predict PDE4 isoform binding, revealing that 3-(2,5-dimethoxyphenyl) substituents form hydrogen bonds with Gln369 in PDE4A .
- QSAR models to correlate substituent electronic parameters (Hammett constants) with antimicrobial activity .
- SwissADME predictions for lipophilicity (LogP) and drug-likeness, guiding solubility optimization .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Replicate assays under standardized conditions (e.g., enzyme source, buffer pH) to minimize variability .
- Purity validation via HPLC and crystallography to exclude confounding effects from byproducts .
- Meta-analysis of substituent trends (e.g., electron-withdrawing groups at position 6 correlate with COX-2 IC values < 1 μM) .
Q. What strategies improve solubility and pharmacokinetic properties of these derivatives?
- Salt formation : Sodium or potassium salts of carboxylic acid derivatives increase aqueous solubility by 10–20-fold .
- PEGylation : Adding polyethylene glycol chains to arylhydrazono derivatives reduces LogP from 4.2 to 2.8 .
- Prodrug design : Esterification of hydroxyl groups enhances oral bioavailability in rodent models .
Q. How is the triazolo[3,4-b][1,3,4]thiadiazine scaffold optimized for selective PDE4 inhibition?
Key strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
